Daurisoline-d5
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Overview
Description
Daurisoline-d5 is a deuterium-labeled derivative of Daurisoline, a bis-benzylisoquinoline alkaloid. This compound can be isolated from the rhizomes of Menispermum dauricum and Rhizoma Menispermi . This compound is known for its antiarrhythmic effects and its ability to block the hERG channel . It is also a potent autophagy blocker, making it a valuable compound for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daurisoline-d5 is synthesized by introducing deuterium atoms into the Daurisoline molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Daurisoline-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs of this compound .
Scientific Research Applications
Daurisoline-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium effects.
Biology: Investigated for its role in cellular autophagy and apoptosis.
Medicine: Explored for its antiarrhythmic and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mechanism of Action
Daurisoline-d5 exerts its effects through several mechanisms:
Blocking hERG Channels: It inhibits the hERG potassium channels, which are crucial for cardiac repolarization, thereby exhibiting antiarrhythmic effects.
Autophagy Inhibition: This compound blocks autophagy by activating the PI3K/Akt/mTOR signaling pathway, protecting cells from apoptosis and matrix degradation.
Comparison with Similar Compounds
Similar Compounds
Dauricine: Another bis-benzylisoquinoline alkaloid with similar autophagy-blocking properties.
Daurisoline: The non-deuterated form of Daurisoline-d5, sharing similar biological activities.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. This labeling also provides insights into the deuterium isotope effects on biological systems .
Properties
Molecular Formula |
C37H42N2O6 |
---|---|
Molecular Weight |
615.8 g/mol |
IUPAC Name |
(1R)-5,8-dideuterio-1-[[3-deuterio-5-[4-[[(1R)-5,8-dideuterio-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,19D,20D,21D,22D |
InChI Key |
BURJAQFYNVMZDV-HDRXQVLESA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=C(C(=C(C(=C4CCN3C)[2H])OC)OC)[2H])C[C@@H]5C6=C(C(=C(C(=C6CCN5C)[2H])OC)O)[2H] |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |
Origin of Product |
United States |
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